molecular formula C14H13NO3 B11872836 N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide

N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide

Cat. No.: B11872836
M. Wt: 243.26 g/mol
InChI Key: ZIXPFXCARYBUNP-UHFFFAOYSA-N
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Description

N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide (CAS: 856065-29-7) is a naphthodioxin-derived acetamide featuring a fused naphthalene-dioxane ring system with an acetamide group at the 6-position . Its molecular formula is C₁₄H₁₃NO₃, and it serves as a structural template for derivatives with applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-(2,3-dihydrobenzo[g][1,4]benzodioxin-6-yl)acetamide

InChI

InChI=1S/C14H13NO3/c1-9(16)15-12-4-2-3-10-7-13-14(8-11(10)12)18-6-5-17-13/h2-4,7-8H,5-6H2,1H3,(H,15,16)

InChI Key

ZIXPFXCARYBUNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=CC3=C(C=C21)OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from the naphtho[2,3-b][1,4]dioxin structure. For instance, derivatives of N-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide have been evaluated for their effectiveness against resistant bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis.

  • Case Study: Antibacterial Efficacy
    • A study demonstrated that certain benzodioxane derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and M. tuberculosis .
    • The mechanism of action involves the inhibition of bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis.

Anticancer Potential

There is emerging evidence suggesting that compounds related to this compound may also possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.

  • Case Study: Cytotoxicity Assays
    • In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
    • The cytotoxic effects were attributed to the activation of apoptotic pathways and disruption of mitochondrial function.

Synthetic Methodologies

The synthesis of this compound involves several key steps that enhance its functionalization and yield.

Synthetic Routes

The compound can be synthesized through various chemical reactions involving starting materials like naphthalenes and dioxanes.

StepReaction TypeKey ReagentsOutcome
1AlkylationEthyl 2,3-dibromopropionateFormation of naphthodioxane ring
2HydrolysisMild acidic conditionsConversion to corresponding amide
3FunctionalizationLiAlH4 reductionFormation of alcohol intermediate
4AcetylationAcetic anhydrideFinal product: this compound

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity.

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure through chemical shifts.
  • High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the synthesized compound.
  • Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the molecular formula.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name (CAS) Core Structure Substituents/Functional Groups Key Applications/Properties References
N-(2,3-Dihydronaphtho[2,3-b]dioxin-6-yl)acetamide (856065-29-7) Naphthodioxin Acetamide at C6 Pharmaceutical intermediates
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene-triazole-acetamide Triazole, naphthyloxy, phenyl Antimicrobial/antifungal agents
N-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl)thio)acetamide Benzodioxin-triazole-thioether Triazole-thioether, pyridine Kinase inhibition, anticancer research
N-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-((3-methyl-4-oxo-pyrimidoindol-2-yl)thio)acetamide (537667-95-1) Benzodioxin-pyrimidoindole Pyrimidoindole-thioether Kinase inhibitors (e.g., CDK9)
2-Chloro-N-(2,3-dihydrobenzo[b]dioxin-6-yl)acetamide (DKM 2-90) Benzodioxin Chloroacetamide Synthetic intermediate for anticancer agents

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data
Compound (Example) IR Peaks (cm⁻¹) ¹H NMR Key Signals (δ ppm, DMSO-d₆) Notable MS/HRMS Data References
Compound 6b () 3292 (–NH), 1682 (C=O), 1504 (–NO₂) 5.38 (–NCH₂CO–), 8.36 (triazole), 10.79 (–NH) [M + H]⁺: 404.1348 (Calc: 404.1359)
DKM 2-90 () –NH (~3260), C=O (~1670) Not reported Yield: 70% (off-white solid)
537667-95-1 () –NH (~3300), C=O (~1680), S–C (~650) 3.3 (CH₃), 5.2 (–SCH₂–) ZINC2720566 (computational screening ID)
  • Key Trends :
    • IR : Acetamide derivatives consistently show strong C=O stretches (~1670–1682 cm⁻¹) and N–H stretches (~3260–3302 cm⁻¹) .
    • NMR : Substituents like triazoles or thioethers introduce distinct proton environments (e.g., triazole protons at δ 8.36 ppm in 6b) .

Functional and Application-Based Differences

  • Electron-Transport Materials : Compounds like CDDPI () with carbazole/imidazole groups exhibit high electroluminescent efficiency (EQE: 19.2%), unlike the target compound, which lacks extended π-conjugation .
  • Kinase Inhibitors : Thioether-linked analogs (e.g., 537667-95-1) show enhanced binding to CDK9 due to sulfur-mediated hydrophobic interactions, a feature absent in the parent acetamide .
  • Antimicrobial Activity : Triazole derivatives (6a-c) demonstrate moderate antifungal activity (MIC: 8–32 µg/mL), attributed to the triazole’s ability to disrupt microbial membranes .

Biological Activity

N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide, also known by its CAS number 856065-29-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H13NO3C_{14}H_{13}NO_3, with a molecular weight of approximately 243.258 g/mol. Its chemical structure features a naphtho[2,3-b][1,4]dioxin core substituted with an acetamide group.

PropertyValue
Molecular FormulaC14H13NO3
Molecular Weight243.258 g/mol
Density1.3±0.1 g/cm³
Boiling Point493.9±24.0 °C at 760 mmHg
Flash Point252.5±22.9 °C
LogP1.98

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. A study focusing on benzodioxane derivatives found that similar structures demonstrated potent antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

The biological activity of this compound may be attributed to its ability to modulate cytochrome P450 enzymes (CYPs), which play a crucial role in the metabolism of drugs and other xenobiotics. The interaction with these enzymes can lead to altered drug metabolism and potential therapeutic effects or toxicities .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Study 1: Antibacterial Activity

A study conducted by researchers at a university evaluated the antibacterial efficacy of several naphtho-dioxin derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound showed effective inhibition zones in agar diffusion assays .

Study 2: Cytotoxic Effects on Cancer Cells

In a laboratory setting, this compound was tested for its cytotoxic effects on human breast cancer cell lines (MCF-7). The findings revealed that the compound induced significant cell death at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed that this effect was primarily due to apoptosis induction.

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